molecular formula C10H7ClN4O B1610275 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide CAS No. 848187-27-9

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B1610275
CAS No.: 848187-27-9
M. Wt: 234.64 g/mol
InChI Key: ZBPVIHJRINAVPO-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a carboxamide group linked to a pyridine ring. The presence of these functional groups contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-aminopyridine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyrazine ring.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidized forms of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide stands out due to the presence of both a chlorine atom and a carboxamide group, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVIHJRINAVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464774
Record name 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848187-27-9
Record name 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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